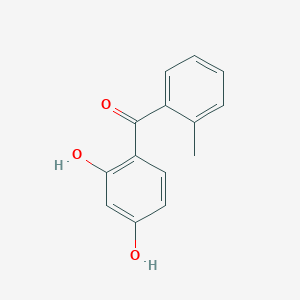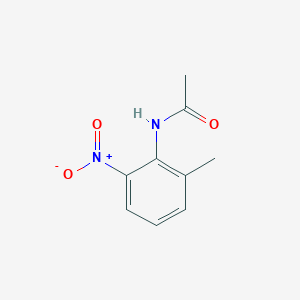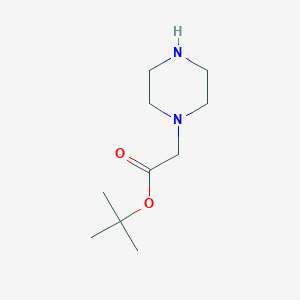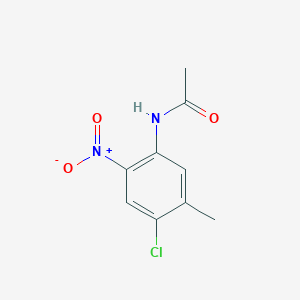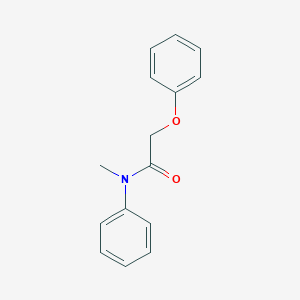
N-methyl-2-phenoxy-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-phenoxy-N-phenylacetamide (MPPA) is a synthetic compound that has been widely studied for its potential application in scientific research. MPPA is a member of the amide family of compounds and is known for its ability to modulate the activity of certain enzymes in the body.
Wirkmechanismus
The mechanism of action of N-methyl-2-phenoxy-N-phenylacetamide involves its ability to bind to the active site of acetylcholinesterase, thereby inhibiting its activity. This results in an increase in the concentration of acetylcholine, which can lead to increased synaptic transmission in the nervous system.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-methyl-2-phenoxy-N-phenylacetamide are primarily related to its ability to modulate the activity of acetylcholinesterase. This can result in increased synaptic transmission in the nervous system, which can have a variety of effects on the body. N-methyl-2-phenoxy-N-phenylacetamide has been shown to improve cognitive function in animal models, and has also been studied for its potential application in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-2-phenoxy-N-phenylacetamide in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This allows researchers to study the effects of increased synaptic transmission in the nervous system. However, one limitation of using N-methyl-2-phenoxy-N-phenylacetamide is its potential toxicity. N-methyl-2-phenoxy-N-phenylacetamide has been shown to be toxic to certain cell types, and its use in lab experiments must be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-2-phenoxy-N-phenylacetamide. One area of research is the development of new compounds that are similar in structure to N-methyl-2-phenoxy-N-phenylacetamide, but have improved selectivity and reduced toxicity. Another area of research is the study of the effects of N-methyl-2-phenoxy-N-phenylacetamide on other enzymes in the body, and its potential application in the treatment of other diseases. Finally, the use of N-methyl-2-phenoxy-N-phenylacetamide in combination with other compounds is an area of research that has the potential to yield new insights into the mechanisms of action of these compounds.
Synthesemethoden
N-methyl-2-phenoxy-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of N-methyl-2-phenoxyacetamide with phenylisocyanate. This reaction produces N-methyl-2-phenoxy-N-phenylacetamide and carbon dioxide as a byproduct. Other methods involve the use of N-methyl-2-phenoxyacetamide and phenylisocyanate in the presence of a catalyst such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-phenoxy-N-phenylacetamide has been studied for its potential application in scientific research, particularly in the field of enzymology. Enzymes are proteins that catalyze biochemical reactions in the body, and N-methyl-2-phenoxy-N-phenylacetamide has been shown to modulate the activity of certain enzymes. Specifically, N-methyl-2-phenoxy-N-phenylacetamide has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
CAS-Nummer |
18859-21-7 |
|---|---|
Produktname |
N-methyl-2-phenoxy-N-phenylacetamide |
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
N-methyl-2-phenoxy-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-16(13-8-4-2-5-9-13)15(17)12-18-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
YLNWLGACDSFZBG-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Andere CAS-Nummern |
18859-21-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



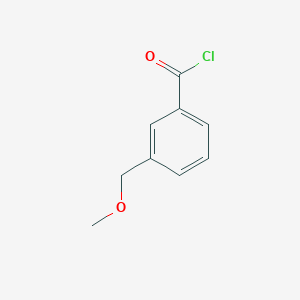
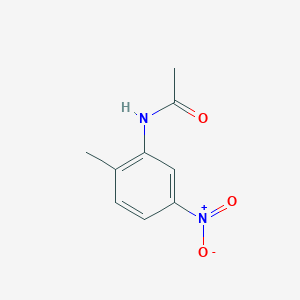
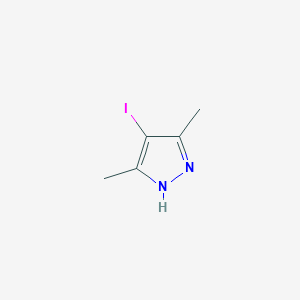
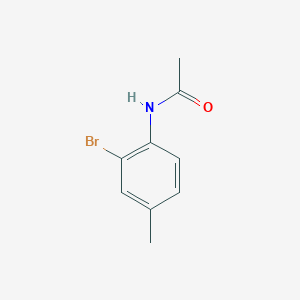
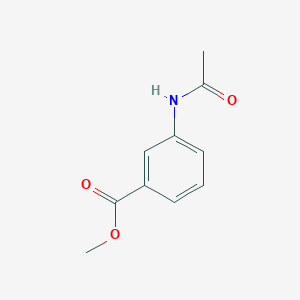
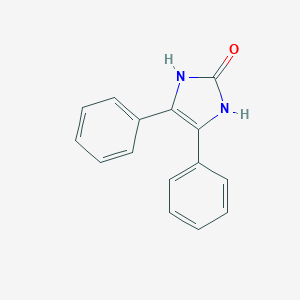
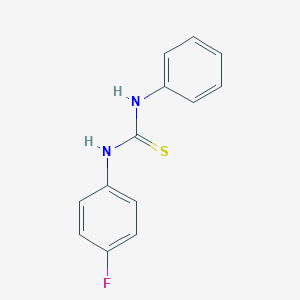
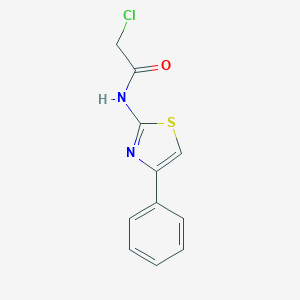
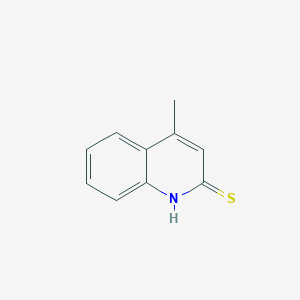
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
